1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole
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Overview
Description
1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methyl group at the 1-position of the indole ring and a 4-(methylsulfonyl)phenoxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis.
Functionalization: The introduction of the 4-(methylsulfonyl)phenoxy group is achieved through nucleophilic substitution reactions. This involves reacting the indole core with 4-(methylsulfonyl)phenol under basic conditions.
Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler phenoxy derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenoxy derivatives.
Substitution: Brominated or nitrated phenoxy derivatives.
Scientific Research Applications
1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Shares the methylsulfonylphenyl group but differs in the position of substitution on the indole ring.
1-Methyl-5-phenoxyindole: Lacks the methylsulfonyl group, making it less polar and potentially less reactive.
1-Methyl-5-(4-methylphenoxy)indole: Contains a methyl group on the phenoxy ring instead of a sulfonyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole is unique due to the presence of both the methylsulfonyl and phenoxy groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H15NO3S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-methyl-5-(4-methylsulfonylphenoxy)indole |
InChI |
InChI=1S/C16H15NO3S/c1-17-10-9-12-11-14(5-8-16(12)17)20-13-3-6-15(7-4-13)21(2,18)19/h3-11H,1-2H3 |
InChI Key |
FLQMUIXSDXDNNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)OC3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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